(4R)-4-hydroxy-1,4-diphenylbutan-2-one
Description
Properties
CAS No. |
827608-99-1 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(4R)-4-hydroxy-1,4-diphenylbutan-2-one |
InChI |
InChI=1S/C16H16O2/c17-15(11-13-7-3-1-4-8-13)12-16(18)14-9-5-2-6-10-14/h1-10,16,18H,11-12H2/t16-/m1/s1 |
InChI Key |
MHWPULQIWQNQML-MRXNPFEDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)C[C@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Key structural analogs and their distinguishing features:
Physical and Chemical Properties
- Solubility: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., alcohols) compared to non-hydroxylated analogs like 1,4-diphenylbutan-1-one .
- Acidity: The tertiary alcohol in the target compound (pKa ~16–18) is less acidic than the phenolic hydroxyl in 4-(4-hydroxyphenyl)butan-2-one (pKa ~10) .
- Thermal Stability: Hydrogen bonding in the crystal lattice of the target compound may improve thermal stability relative to 4-phenyl-2-butanone, which lacks such interactions .
Research Implications and Gaps
While this compound’s crystallographic data and chirality are well-documented, comparative studies on its biological activity or catalytic performance remain sparse. Further research could explore its enantioselectivity in reactions versus simpler analogs like 4-phenyl-2-butanone. Additionally, safety data for the target compound are absent in the provided evidence, unlike 4-phenyl-2-butanone, which has a detailed safety profile .
Q & A
Q. What are the most reliable synthetic routes for (4R)-4-hydroxy-1,4-diphenylbutan-2-one, and how can enantiomeric purity be ensured?
Methodological Answer: Synthesis typically involves asymmetric aldol condensation or Friedel-Crafts acylation using chiral catalysts. For enantiomeric control, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution may be employed. Post-synthesis, enantiomeric excess (ee) should be verified via chiral HPLC (e.g., using a Chiralpak AD-H column) or polarimetry . Purity can be enhanced via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures).
Q. How can the stereochemistry of the 4R configuration be confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. Programs like ORTEP-3 or SIR97 can refine crystallographic data to confirm the (4R) stereochemistry . Alternatively, NMR-based Mosher ester analysis or circular dichroism (CD) spectroscopy can provide indirect evidence by comparing experimental spectra with computational predictions (e.g., DFT calculations).
Q. What analytical techniques are suitable for quantifying impurities in this compound?
Methodological Answer: High-resolution LC-MS or GC-MS with electrospray ionization (ESI) is recommended for impurity profiling. For polar impurities, use a C18 column with a mobile phase of methanol/water (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate) . Quantify impurities against certified reference standards (CRSs) with ≥95% purity.
Advanced Research Questions
Q. How do steric and electronic effects of the 4R-hydroxyl group influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer: The hydroxyl group’s stereochemistry affects transition-state geometries in reactions like Grignard additions. Computational modeling (e.g., Gaussian 16 with B3LYP/6-31G* basis set) can predict regioselectivity. Experimentally, kinetic studies under varying temperatures (e.g., 25°C vs. 60°C) and solvent polarities (e.g., THF vs. DMSO) can isolate steric/electronic contributions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer: Discrepancies may arise from metabolic instability or poor bioavailability. Perform:
- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- Pharmacokinetic studies : Measure plasma concentrations post-administration (IV vs. oral) to calculate AUC and half-life.
- Target engagement assays : Use surface plasmon resonance (SPR) to validate binding affinity to purported targets (e.g., enzymes in trypanothione pathways) .
Q. How can the compound’s fluorescence properties be exploited for real-time tracking in cellular studies?
Methodological Answer: Modify the phenyl rings with electron-donating/withdrawing groups (e.g., nitro or methoxy substituents) to tune fluorescence. Characterize emission spectra (λex/λem) using a fluorimeter. For live-cell imaging, conjugate the compound with a biocompatible fluorophore (e.g., Cy5) and validate localization via confocal microscopy .
Q. What computational tools predict the compound’s interactions with cytochrome P450 enzymes?
Methodological Answer: Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to CYP3A4 or CYP2D6 isoforms. Validate predictions with in vitro CYP inhibition assays (e.g., fluorogenic substrates in human liver microsomes). Cross-reference results with databases like PubChem or ChEMBL for structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
